1,2,3,5,8-Pentamethoxy-6-methylanthracene-9,10-dione
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Overview
Description
1,2,3,5,8-Pentamethoxy-6-methylanthracene-9,10-dione is a chemical compound with the molecular formula C20H20O7. It is a derivative of anthracene, characterized by the presence of five methoxy groups and one methyl group attached to the anthracene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,8-Pentamethoxy-6-methylanthracene-9,10-dione typically involves the methoxylation of anthracene derivatives. One common method includes the reaction of anthracene-9,10-dione with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of intermediate methoxy derivatives, which are then further methylated to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are often employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,2,3,5,8-Pentamethoxy-6-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds with different functional groups .
Scientific Research Applications
1,2,3,5,8-Pentamethoxy-6-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2,3,5,8-Pentamethoxy-6-methylanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with cellular enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,7,8-Pentamethoxy-6-methylanthracene-9,10-dione: Similar structure but with different positions of methoxy groups.
2,3-Dimethoxy-6-methylanthracene-9,10-dione: Fewer methoxy groups and different substitution pattern
Uniqueness
1,2,3,5,8-Pentamethoxy-6-methylanthracene-9,10-dione is unique due to its specific arrangement of methoxy groups, which imparts distinct chemical and physical properties.
Biological Activity
1,2,3,5,8-Pentamethoxy-6-methylanthracene-9,10-dione (CAS No. 94683-72-4) is a polycyclic aromatic compound belonging to the anthraquinone family. Its unique structure and functional groups suggest potential biological activities that merit investigation. This article summarizes current research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.
- Molecular Formula : C20H20O7
- Molecular Weight : 372.369 g/mol
- Structure : The compound features five methoxy groups and a methyl group attached to an anthracene backbone, which influences its reactivity and biological interactions.
Antioxidant Activity
Several studies have indicated that anthraquinone derivatives exhibit significant antioxidant properties. The presence of multiple methoxy groups in this compound enhances its ability to scavenge free radicals and reduce oxidative stress in cellular models.
Table 1: Antioxidant Activity Comparison
Cytotoxicity
Research has shown that this compound possesses cytotoxic effects against various cancer cell lines. In vitro studies demonstrate that it inhibits cell proliferation by inducing apoptosis.
Case Study: Cytotoxic Effects
In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in:
- Cell Viability Reduction : Decreased to 40% after 48 hours at a concentration of 10 µM.
- Apoptosis Induction : Increased levels of caspase-3 activity were observed.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes involved in cancer progression. Notably, it has shown promise as a protein kinase CK2 inhibitor.
Table 2: Enzyme Inhibition Data
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The methoxy groups enhance electron donation capacity.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Enzyme Interaction : Competitive inhibition at the active sites of target enzymes like CK2.
Therapeutic Potential
Given its diverse biological activities, this compound may have applications in:
- Cancer Therapy : As a potential chemotherapeutic agent due to its cytotoxicity and enzyme inhibition.
- Antioxidant Supplementation : For mitigating oxidative stress-related diseases.
Properties
CAS No. |
94683-72-4 |
---|---|
Molecular Formula |
C20H20O7 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1,2,3,5,8-pentamethoxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C20H20O7/c1-9-7-11(23-2)14-15(18(9)25-4)16(21)10-8-12(24-3)19(26-5)20(27-6)13(10)17(14)22/h7-8H,1-6H3 |
InChI Key |
NRXJDKFFCIMSHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1OC)C(=O)C3=CC(=C(C(=C3C2=O)OC)OC)OC)OC |
Origin of Product |
United States |
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